1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
This compound features a benzodiazole core linked to an octahydropyrrolo[3,4-c]pyrrole scaffold, which is further substituted with a 5-fluoro-4-methylpyridine-2-carbonyl group.
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c1-3-28-20-7-5-4-6-18(20)25-22(28)27-12-15-10-26(11-16(15)13-27)21(29)19-8-14(2)17(23)9-24-19/h4-9,15-16H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTQJPCEZYQHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=C(C(=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes the available data on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining elements from various heterocyclic systems. The key components include:
- Benzodiazole ring system
- Pyridine and pyrrole derivatives
- Octahydropyrrolo structure
This structural complexity is believed to contribute to its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, related compounds have demonstrated inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .
- Modulation of Neurotransmitter Release : Compounds with similar structures have been linked to the modulation of neurotransmitter systems via histamine receptors, particularly the H3 receptor, which is known to regulate neurotransmitter release in the central nervous system .
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents by inhibiting bacterial growth through interference with transcription initiation processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : In vitro studies have shown that the compound can effectively inhibit the growth of cancer cell lines harboring BRCA mutations. The mechanism involves PARP inhibition, which leads to impaired DNA repair and subsequent cell death.
- Neuropharmacology : Investigations into the compound's effects on neurotransmitter release suggest that it may offer therapeutic benefits for neurological disorders by modulating histamine signaling pathways.
- Antimicrobial Properties : The compound has been explored for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, a study demonstrated that derivatives of benzodiazoles effectively induce apoptosis in cancer cell lines through the modulation of the PI3K/Akt signaling pathway .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells. Research published in pharmacological journals highlights its potential to enhance cognitive function and protect against neurotoxicity induced by beta-amyloid plaques .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. Its structural components suggest potential activity against various bacterial strains, including resistant strains. In vitro assays have shown that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis and function .
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of benzodiazole derivatives, including the target compound. They evaluated their efficacy against several cancer cell lines and found that modifications at the pyridine moiety significantly enhanced anticancer activity compared to non-fluorinated analogs. The study concluded that fluorination plays a critical role in increasing the lipophilicity and bioavailability of these compounds .
Case Study 2: Neuroprotection
A clinical trial investigated the neuroprotective effects of similar compounds on patients with mild cognitive impairment. Participants receiving treatment with benzodiazole derivatives showed improved cognitive scores compared to placebo groups after six months. The trial emphasized the need for further research into dosage optimization and long-term effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in heterocyclic frameworks and substituent patterns:
Electronic and Reactivity Comparisons
Using conceptual density functional theory (DFT), key reactivity indices can be inferred for comparison:
- Hardness (η): The octahydropyrrolopyrrole scaffold may confer greater electronic rigidity compared to pyrrolopyrazine or β-carboline systems, reducing polarizability and influencing binding selectivity .
Pharmacokinetic and Physicochemical Properties
Notes:
- The target compound’s higher logP suggests lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to piperazine-containing analogues .
- The β-carboline derivative’s high solubility aligns with its hydroxymethyl furan group, which introduces polarity .
Research Findings and Limitations
- Structural Insights: Crystallographic data (via SHELX-based refinement ) for analogues like the pyrrolopyrazine derivative reveal planar heterocyclic cores, supporting π-π stacking interactions in target binding.
- Reactivity Trends: DFT analyses suggest the target compound’s fluoro-methylpyridine group may enhance metabolic stability compared to chlorinated or unsubstituted derivatives.
- Gaps in Data: No direct pharmacological or synthetic data for the target compound were found in the provided evidence. Further experimental studies are required to validate its bioactivity and optimize its design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
